molecular formula C12H15NO2 B2558876 3-Hydroxy-3-phenylazepan-2-one CAS No. 51129-01-2

3-Hydroxy-3-phenylazepan-2-one

Cat. No.: B2558876
CAS No.: 51129-01-2
M. Wt: 205.257
InChI Key: OCIAAOQWPUUHNB-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylazepan-2-one, also known as phenazepam, is a pharmaceutical drug that belongs to the benzodiazepine family. It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular formula of this compound is C12H15NO2. The molecular weight is 205.257. For more detailed structural information, you may refer to chemical databases or resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound such as its density, melting point, boiling point, and molecular structure can be found in chemical databases .

Scientific Research Applications

Synthesis and Characterization of Metal Organic Frameworks

The research by Gabriel et al. (2012) demonstrates the pH-specific hydrothermal assembly of binary and ternary Pb(II)-(O,N-carboxylic acid) metal organic framework compounds. These compounds are characterized by their variable dimensionality and the presence of a Pb(II) center coordinated to carboxylic acids. This study highlights the potential of "3-Hydroxy-3-phenylazepan-2-one" derivatives in designing new materials with distinct architecture and spectroscopic signatures, particularly in the context of metal-organic frameworks (MOFs). MOFs have wide applications in gas storage, separation, and catalysis, indicating a potential research application of "this compound" derivatives in these areas (C. Gabriel et al., 2012).

Chemo-Enzymatic Synthesis of Chiral Molecules

Zhao et al. (2014) explored a chemo-enzymatic route for the preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid, a potential progenitor of optically pure antidepressant drugs. This research underscores the significance of "this compound" derivatives in the synthesis of biologically active molecules. The process involves the chemical synthesis of a racemic substrate followed by enzymatic resolution to produce the S-isomer, demonstrating the compound's relevance in pharmaceutical synthesis and the broader field of organic chemistry (Ying Zhao et al., 2014).

Biodegradable Polymers for Tissue Engineering

The work by Chen and Wu (2005) on the application of polyhydroxyalkanoates (PHA) as tissue engineering materials presents another potential research application for "this compound" derivatives. PHAs are biodegradable and thermoprocessable polymers used in medical devices and tissue engineering. The study's emphasis on the development of biocompatible devices suggests that derivatives of "this compound" could play a role in synthesizing novel PHA materials for biomedical applications, given the structural similarity and potential reactivity of these compounds (Guoqiang Chen & Qiong Wu, 2005).

Enzymatic Resolution and Ultrasound in Organic Synthesis

Ribeiro et al. (2001) investigated the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound, highlighting a novel method in organic synthesis. This technique demonstrates the utility of "this compound" derivatives in enhancing reaction efficiencies and outcomes in enzymatic processes, potentially offering a greener alternative to conventional methods (C. M. Ribeiro et al., 2001).

Safety and Hazards

The safety data sheet for 3-Hydroxy-3-phenylazepan-2-one could not be found in the search results. For safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-hydroxy-3-phenylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-12(15,8-4-5-9-13-11)10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIAAOQWPUUHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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